3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been involved in synthesis studies, demonstrating its utility in chemical reactions. For instance, its structural characteristics have been examined through methods like NMR and IR spectroscopy, showcasing its relevance in synthetic chemistry and materials science (Zha Hui-fang, 2011).
Molecular Structure and Properties Analysis
- Investigations into the molecular structure and physicochemical properties of related compounds highlight the importance of this class of chemicals in understanding molecular interactions and designing materials with specific properties. Such studies often utilize techniques like X-ray crystallography and density functional theory (DFT) to elucidate the structural and electronic characteristics of the molecules (P.-Y. Huang et al., 2021).
Applications in Liquid Crystal Research
- The compound's derivatives have been explored for their potential in forming supramolecular liquid crystals, indicating its significance in advanced materials research. These studies often involve the synthesis of complex molecular systems and the analysis of their mesophase behavior, contributing to the field of material science and nanotechnology (M. Naoum et al., 2010).
Involvement in Antimicrobial and Biological Studies
- Compounds structurally similar to 3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester have been part of antimicrobial studies. These investigations provide insights into the potential biological applications and therapeutic roles of such compounds, underscoring their importance in medicinal chemistry and drug design (N. Fuloria et al., 2014).
Properties
IUPAC Name |
methyl 3-bromo-4-pyrrolidin-3-yloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-12(15)8-2-3-11(10(13)6-8)17-9-4-5-14-7-9/h2-3,6,9,14H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZXTLFANOKCHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2CCNC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.